methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with 4-(2-bromoethyl)benzenesulfonamide, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts such as sodium acetate and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids and sulfonic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoates and pyrazoles.
Scientific Research Applications
Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring and sulfonamide group are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({2-[4-(1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate: Lacks the methyl group on the pyrazole ring.
Ethyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate: Has an ethyl ester instead of a methyl ester.
Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate: Similar structure but different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring and the benzoate ester are particularly noteworthy, as they influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C20H21N3O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
methyl 4-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylsulfamoyl]benzoate |
InChI |
InChI=1S/C20H21N3O4S/c1-23-19(12-13-21-23)16-5-3-15(4-6-16)11-14-22-28(25,26)18-9-7-17(8-10-18)20(24)27-2/h3-10,12-13,22H,11,14H2,1-2H3 |
InChI Key |
QRCUWNLDHXIXHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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